molecular formula C11H16N4O B13255083 (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine

(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B13255083
M. Wt: 220.27 g/mol
InChI Key: CXWSYZAZAKVYKM-UHFFFAOYSA-N
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Description

(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both amine and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the reaction of 5-methylfuran-2-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole derivative is then reacted with 2-bromoethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrazole rings.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Aminoethyl)pyrazole: Similar structure but lacks the furan ring.

    (2-Aminoethyl)furan: Similar structure but lacks the pyrazole ring.

    (2-Aminoethyl)benzene: Similar structure but with a benzene ring instead of furan and pyrazole.

Uniqueness

The presence of both furan and pyrazole rings in (2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine makes it unique

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N'-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H16N4O/c1-8-2-3-10(16-8)11-9(7-14-15-11)6-13-5-4-12/h2-3,7,13H,4-6,12H2,1H3,(H,14,15)

InChI Key

CXWSYZAZAKVYKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(C=NN2)CNCCN

Origin of Product

United States

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